
4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophényl)-5-(4-éthoxyphénoxymethyl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d'un cycle triazole, qui est un cycle à cinq chaînons contenant trois atomes d'azote.
Méthodes De Préparation
La synthèse du 4-(4-chlorophényl)-5-(4-éthoxyphénoxymethyl)-4H-1,2,4-triazole-3-thiol implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante implique la réaction du 4-chlorobenzaldéhyde avec le 4-hydroxybenzoate d'éthyle pour former un intermédiaire, qui est ensuite mis à réagir avec la thiosemicarbazide pour produire le dérivé triazole souhaité. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et les réactions sont généralement effectuées sous reflux pour assurer une conversion complète des matières premières.
Analyse Des Réactions Chimiques
Le 4-(4-chlorophényl)-5-(4-éthoxyphénoxymethyl)-4H-1,2,4-triazole-3-thiol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former une liaison disulfure ou un dérivé acide sulfonique.
Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du cycle triazole, conduisant à la formation de dérivés dihydrotriazoles.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que l'ammoniac ou les thiols. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Biologie : Il a montré un potentiel en tant qu'agent antimicrobien, des études indiquant son efficacité contre certaines souches bactériennes et fongiques.
Médecine : Le composé est étudié pour son utilisation potentielle dans le traitement de maladies telles que le cancer et les maladies infectieuses, en raison de sa capacité à inhiber des enzymes et des voies spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 4-(4-chlorophényl)-5-(4-éthoxyphénoxymethyl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le cycle triazole est connu pour inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi les enzymes de catalyser leurs réactions normales. De plus, le groupe thiol du composé peut former des liaisons covalentes avec les résidus cystéine des protéines, conduisant à l'inhibition de la fonction protéique. Ces interactions perturbent les voies biologiques clés, ce qui entraîne les effets thérapeutiques du composé.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases, due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, the compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of protein function. These interactions disrupt key biological pathways, resulting in the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Le 4-(4-chlorophényl)-5-(4-éthoxyphénoxymethyl)-4H-1,2,4-triazole-3-thiol peut être comparé à d'autres dérivés du triazole, tels que :
Fluconazole : Un agent antifongique bien connu qui contient également un cycle triazole. Contrairement au 4-(4-chlorophényl)-5-(4-éthoxyphénoxymethyl)-4H-1,2,4-triazole-3-thiol, le fluconazole ne possède pas les groupes chlorophényle et éthoxyphénoxymethyl, ce qui peut contribuer aux différences d'activités biologiques.
Itraconazole : Un autre agent antifongique avec un cycle triazole. L'itraconazole a une structure plus complexe avec des cycles aromatiques et des substituants supplémentaires, ce qui peut améliorer sa puissance antifongique par rapport au 4-(4-chlorophényl)-5-(4-éthoxyphénoxymethyl)-4H-1,2,4-triazole-3-thiol.
Voriconazole : Un dérivé du triazole utilisé pour traiter les infections fongiques graves. La structure du voriconazole comprend un cycle pyrimidinique fluoré, qui le distingue du 4-(4-chlorophényl)-5-(4-éthoxyphénoxymethyl)-4H-1,2,4-triazole-3-thiol et peut contribuer à son activité antifongique à large spectre.
Propriétés
Numéro CAS |
721916-32-1 |
|---|---|
Formule moléculaire |
C17H16ClN3O2S |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-[(4-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16ClN3O2S/c1-2-22-14-7-9-15(10-8-14)23-11-16-19-20-17(24)21(16)13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H,20,24) |
Clé InChI |
LLOCAFRCJRZEJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)
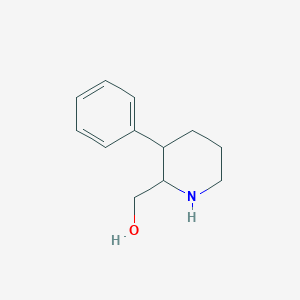
![2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12122232.png)
![methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate](/img/structure/B12122234.png)
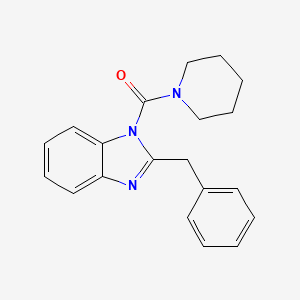



![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
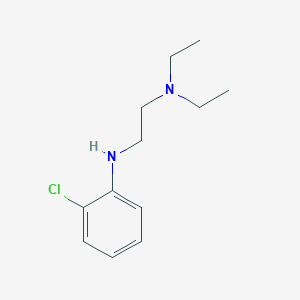

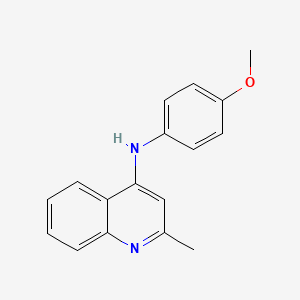
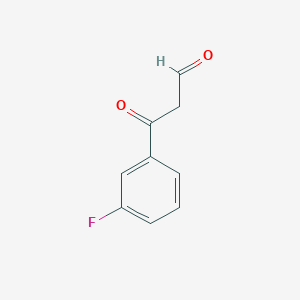
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)
